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molecular formula C12H11NO3 B2586971 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal CAS No. 15379-23-4

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal

Cat. No. B2586971
M. Wt: 217.224
InChI Key: ZBVRCGDUMGTSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507509B2

Procedure details

11.9 g of sulfur trioxide pyridine complex dissolved in 75 ml DMSO was added over a period of 20 minutes at room temperature to a solution of 5.48 g of 2-(2-hydroxy-1,1-dimethyl-ethyl)-isoindole-1,3-dione from Step 1 and 7.59 g of triethylamine in 780 ml DMSO. The reaction mixture was stirred at room temperature for 30 minutes, poured onto ice/water and extracted 3 times with tert-butyl methyl ether. The organic was washed with 1N HCl and 2 times H2O, dried over magnesium sulfate and the solvent was evaporated under reduced pressure to give 4.92 g crystals (mp 80-82° C.), which were used in the next step without further purification.
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
7.59 g
Type
reactant
Reaction Step One
Name
Quantity
780 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([N:6]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]1=[O:16])([CH3:5])[CH3:4].C(N(CC)CC)C>CS(C)=O>[O:16]=[C:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14](=[O:15])[N:6]1[C:3]([CH3:5])([CH3:4])[CH:2]=[O:1]

Inputs

Step One
Name
Quantity
5.48 g
Type
reactant
Smiles
OCC(C)(C)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
7.59 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
780 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice/water
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with tert-butyl methyl ether
WASH
Type
WASH
Details
The organic was washed with 1N HCl and 2 times H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C(C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.92 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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